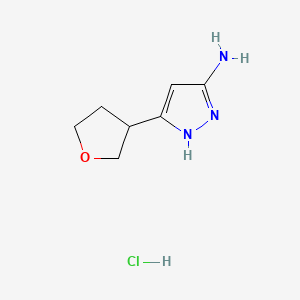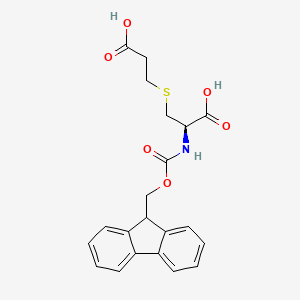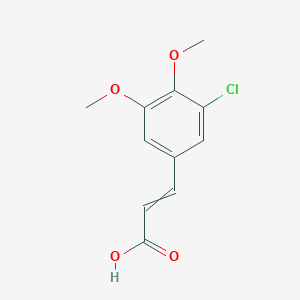
1-Oxoisoindoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxoisoindoline-4-carbaldehyde is an organic compound with the molecular formula C9H7NO2. It is a derivative of isoindoline, featuring an oxo group at the first position and an aldehyde group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-4-carbaldehyde can be synthesized through several methods. One efficient synthetic route involves the Ugi reaction, which combines 2-formylbenzoic acids, amines, and isocyanides . This multicomponent reaction is advantageous due to its simplicity and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The Ugi reaction, due to its efficiency, could be adapted for industrial production with appropriate scaling and process controls.
Chemical Reactions Analysis
Types of Reactions: 1-Oxoisoindoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Produces 1-oxoisoindoline-4-carboxylic acid.
Reduction: Produces 1-hydroxyisoindoline-4-carbaldehyde.
Substitution: Depending on the substituent, various substituted isoindoline derivatives can be formed.
Scientific Research Applications
1-Oxoisoindoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors, particularly acetylcholinesterase inhibitors.
Industry: It is used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-oxoisoindoline-4-carbaldehyde, particularly in biological systems, involves its interaction with molecular targets such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help alleviate symptoms of diseases like Alzheimer’s by enhancing cholinergic function.
Comparison with Similar Compounds
6,7-Dihydroxyisoindolin-1-one: Used as an HIV-1 integrase inhibitor.
7,8-Dihydroxy-3,4-dihydroisoquinolin-1-one: Another compound with similar inhibitory properties.
Uniqueness: 1-Oxoisoindoline-4-carbaldehyde is unique due to its specific structural features, such as the combination of an oxo group and an aldehyde group on the isoindoline scaffold
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-oxo-2,3-dihydroisoindole-4-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c11-5-6-2-1-3-7-8(6)4-10-9(7)12/h1-3,5H,4H2,(H,10,12) |
InChI Key |
KFUMMAYRPWCOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2C(=O)N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)






![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)



![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)
![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)
